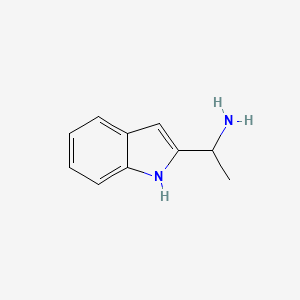

1H-Indole-2-methanamine, alpha-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1H-Indole-2-methanamine, alpha-methyl-” is a chemical compound with the molecular formula C10H12N2. It is a derivative of indole, which is a heterocyclic compound. Indole derivatives are known to possess various biological activities .

Molecular Structure Analysis

The molecular structure of “1H-Indole-2-methanamine, alpha-methyl-” consists of an indole ring, which is a benzene ring fused to a pyrrole ring, with a methyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis

The molecular weight of “1H-Indole-2-methanamine, alpha-methyl-” is 160.22. More detailed physical and chemical properties could not be found in the available resources.Applications De Recherche Scientifique

Inhibitors of Indoleamine-2,3-Dioxygenase for Cancer Therapy

Indoleamine-2,3-dioxygenase (IDO) is an enzyme involved in the immunosuppressive process, inhibiting a destructive maternal T cell response against allogeneic fetuses. The expression of IDO in tumors suggests a mechanism for cancer cells to escape immunological rejection. Clinical trials using an inhibitor of IDO, 1-methyltryptophan (1MT), highlight the potential for targeting IDO in cancer therapy. However, a comprehensive understanding of IDO biology is essential for rationalizing the therapeutic application of IDO inhibitors in cancer treatment (Löb et al., 2009).

Indoleamine 2,3-Dioxygenase Expression in Human Cancers

IDO's role in tryptophan catabolism has implications in cancer progression and immunotherapy. IDO expression in cancer tissues and its correlation with clinical and immunologic parameters suggest its involvement in immune evasion by tumors. This review emphasizes IDO as a promising target for cancer immunotherapy, with 1-methyltryptophan being evaluated in clinical trials (Godin-Ethier et al., 2011).

Indole Synthesis and Its Applications

The synthesis of indoles, a core structure in many natural and synthetic compounds, has attracted significant interest. New methods for indole synthesis, including the classification of various synthetic approaches, are crucial for developing pharmaceuticals and other indole-based chemicals (Taber & Tirunahari, 2011).

Phytomelatonin in Plant Biology

Melatonin's presence in plants suggests roles beyond its well-known functions in animals. In plants, melatonin acts as an antioxidant or growth promoter, participating in responses to environmental stresses and regulating reproductive physiology. This review compiles research on plant melatonin, suggesting its broad significance in plant biology (Paredes et al., 2009).

Mécanisme D'action

Target of Action

1-(1H-indol-2-yl)ethan-1-amine, also known as 1H-Indole-2-methanamine, alpha-methyl- or 1-(1H-indol-2-yl)ethanamine, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .

Mode of Action

Indole derivatives are known to interact with their targets, resulting in various biological activities .

Biochemical Pathways

Indole derivatives have been found to affect various biochemical pathways, leading to a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

Indole derivatives are known to have diverse biological activities .

Orientations Futures

Indole derivatives, including “1H-Indole-2-methanamine, alpha-methyl-”, have diverse biological activities and immense potential for further exploration for new therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole to screen different pharmacological activities .

Analyse Biochimique

Biochemical Properties

1-(1H-indol-2-yl)ethan-1-amine, like other indole derivatives, possesses various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound interacts with a variety of enzymes, proteins, and other biomolecules, and these interactions are often key to its biological activity .

Cellular Effects

The effects of 1-(1H-indol-2-yl)ethan-1-amine on cells and cellular processes are diverse, reflecting its wide range of biological activities . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(1H-indol-2-yl)ethan-1-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are key to its diverse biological effects .

Temporal Effects in Laboratory Settings

The effects of 1-(1H-indol-2-yl)ethan-1-amine can change over time in laboratory settings . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 1-(1H-indol-2-yl)ethan-1-amine can vary with different dosages in animal models . Specific information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

1-(1H-indol-2-yl)ethan-1-amine is likely involved in various metabolic pathways, given its wide range of biological activities . It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

1-(1H-indol-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUERAHCHJWZYJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2952968.png)

![1-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenylmethoxyethanone](/img/structure/B2952972.png)

![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B2952974.png)

![5-amino-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952976.png)

![Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2952977.png)

![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)

![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2952991.png)